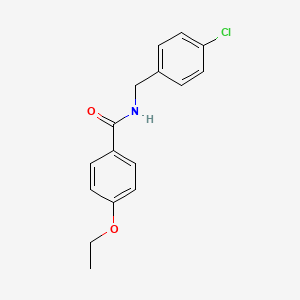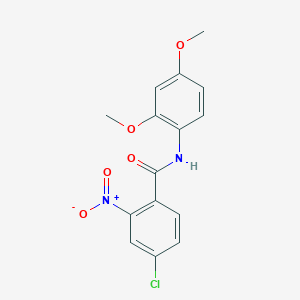![molecular formula C16H13ClN2O2S B5863573 N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of irinotecan, a chemotherapy drug that is used to treat various types of cancer, including colorectal, lung, and ovarian cancer. SN-38 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I is responsible for relieving the torsional stress that occurs during DNA replication and repair. This compound binds to the DNA-topoisomerase I complex, preventing the enzyme from completing its function and leading to the accumulation of DNA damage. This accumulation of damage ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This inhibition of angiogenesis can lead to the starvation of cancer cells, further contributing to the antitumor activity of this compound.
实验室实验的优点和局限性
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an excellent tool for studying the role of this enzyme in DNA replication and repair. This compound has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, this compound has some limitations for use in lab experiments. It is a highly toxic compound, and its use requires careful handling and disposal. Additionally, its potency can make it difficult to use in certain assays, and its effects on other cellular processes may complicate the interpretation of results.
未来方向
There are several future directions for research on N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide. One area of focus is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict the response of tumors to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other chemotherapy drugs or targeted therapies to improve its efficacy in cancer treatment. Finally, there is a need for further research on the mechanism of action of this compound and its effects on other cellular processes, which could lead to the development of new therapeutic strategies for cancer treatment.
合成方法
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide can be synthesized from irinotecan through a series of chemical reactions. The synthesis process involves the conversion of irinotecan to this compound using various reagents, including hydrochloric acid, sodium hydroxide, and acetic anhydride. The final product is purified through chromatography, and the purity of the compound is confirmed using analytical methods such as high-performance liquid chromatography (HPLC).
科学研究应用
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, this compound prevents cancer cells from dividing and proliferating, leading to cell death. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including colorectal, lung, and ovarian cancer.
属性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(20)11-5-7-14(8-6-11)18-16(22)19-15(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXNOMLIQQBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)